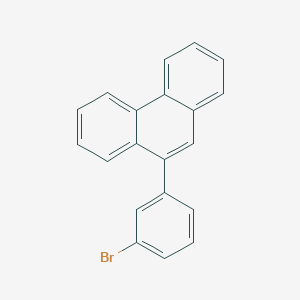
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by the presence of a chlorophenyl group and a phenyloxiranyl group attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- typically involves the reaction of 4-chlorobenzoyl chloride with phenylacetylene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 4-chlorobenzoyl chloride and phenylacetylene
Catalysts: Triethylamine or other suitable bases
Solvents: Industrial-grade dichloromethane or toluene
Reaction Vessels: Large-scale reactors with temperature control
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid and phenylglyoxylic acid.
Reduction: Formation of (4-chlorophenyl)(2-phenyloxiranyl)methanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- can be compared with other similar compounds, such as:
Benzophenone: Lacks the oxirane ring and has different reactivity and applications.
(4-Chlorophenyl)(2-pyridinyl)methanone: Contains a pyridinyl group instead of a phenyloxiranyl group, leading to different chemical properties.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone:
The uniqueness of Methanone, (4-chlorophenyl)(2-phenyloxiranyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
111299-29-7 |
|---|---|
Fórmula molecular |
C15H11ClO2 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(2-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)14(17)15(10-18-15)12-4-2-1-3-5-12/h1-9H,10H2 |
Clave InChI |
BMXDHHJCRSTMIH-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)





![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)



